Dapl-in-1

Description

Properties

IUPAC Name |

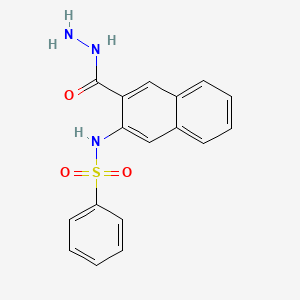

N-[3-(hydrazinecarbonyl)naphthalen-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c18-19-17(21)15-10-12-6-4-5-7-13(12)11-16(15)20-24(22,23)14-8-2-1-3-9-14/h1-11,20H,18H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSWNEYEAADJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332906 | |

| Record name | N-[3-(hydrazinecarbonyl)naphthalen-2-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

423732-11-0 | |

| Record name | N-[3-(hydrazinecarbonyl)naphthalen-2-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Dapl-in-1

For Immediate Release

[City, State] – [Date] – In the intricate world of biochemical warfare against pathogens and weeds, the inhibitor known as Dapl-in-1 has emerged as a molecule of significant interest. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent inhibitor of the enzyme L,L-diaminopimelate aminotransferase (DapL). By targeting a crucial step in the lysine biosynthesis pathway of bacteria and plants, this compound presents a promising avenue for the development of novel antibiotics and herbicides. This document, intended for researchers, scientists, and drug development professionals, delves into the core biochemical interactions, summarizes key quantitative data, outlines experimental protocols, and visualizes the complex signaling pathways involved.

Executive Summary

This compound, chemically identified as N-[3-(hydrazinecarbonyl)naphthalen-2-yl]benzenesulfonamide , is a specific and effective inhibitor of L,L-diaminopimelate aminotransferase (DapL). This enzyme is a key player in a variant of the diaminopimelate (DAP) pathway, which is essential for the synthesis of lysine, a vital amino acid for protein synthesis and a critical component of the peptidoglycan cell wall in many bacteria. As this pathway is absent in humans, DapL represents an attractive target for the development of selective antimicrobial and herbicidal agents. This compound belongs to the class of aryl hydrazide inhibitors and its mechanism is predicated on its ability to interfere with the enzymatic activity of DapL, thereby disrupting the production of essential cellular components.

The Target: L,L-Diaminopimelate Aminotransferase (DapL) and the Lysine Biosynthesis Pathway

The DapL enzyme catalyzes the conversion of L-2,3,4,5-tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (L,L-DAP) in a single transamination step. This pathway is a more direct route to lysine biosynthesis compared to other variants of the DAP pathway. The overall pathway is crucial for the survival of many microorganisms and plants.

The inhibition of DapL by this compound leads to a depletion of L,L-DAP and consequently meso-diaminopimelate (m-DAP) and lysine. This has a dual detrimental effect on bacteria:

-

Disruption of Peptidoglycan Synthesis: m-DAP is an essential cross-linking component of the peptidoglycan cell wall in most Gram-negative bacteria. Its absence leads to a compromised cell wall, rendering the bacteria susceptible to osmotic lysis and cell death.

-

Inhibition of Protein Synthesis: Lysine is a fundamental building block of proteins. The inability to synthesize lysine halts protein production, leading to a cessation of cellular growth and function.

The following diagram illustrates the position of the DapL-catalyzed reaction within the broader lysine biosynthesis pathway.

Mechanism of Action of this compound

This compound, as an o-sulfonamido-arylhydrazide, is believed to act as a competitive inhibitor of the DapL enzyme. The hydrazine moiety of this compound is a key structural feature that likely interacts with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the enzyme. This interaction can interfere with the formation of the Schiff base intermediate, which is a critical step in the transamination reaction catalyzed by DapL.

The proposed mechanism involves the this compound molecule binding to the active site of DapL, preventing the natural substrate, THDP, from binding and being converted to L,L-DAP. The specificity of this interaction is likely governed by the sulfonamide and naphthalene groups of the inhibitor, which may form favorable interactions with amino acid residues within the enzyme's active site.

Quantitative Data

| Compound ID | R Group (Modification on Benzene Ring) | IC50 (µM) for AtDapL |

| 1 | H | 4.7 ± 0.4 |

| 2 | 4-Me | 4.6 ± 0.4 |

| 3 | 4-OMe | 3.8 ± 0.3 |

| 4 | 4-F | 4.0 ± 0.3 |

| 5 | 4-Cl | 4.1 ± 0.3 |

| 6 | 4-Br | 4.5 ± 0.4 |

| 7 | 4-I | 5.1 ± 0.4 |

| 8 | 4-NO2 | 6.2 ± 0.5 |

| 9 | 3-Me | 5.3 ± 0.4 |

| 10 | 3-OMe | 4.9 ± 0.4 |

| 11 | 3-F | 5.5 ± 0.4 |

| 12 | 3-Cl | 5.8 ± 0.5 |

| 13 | 3-Br | 6.1 ± 0.5 |

| 14 | 3-NO2 | 7.5 ± 0.6 |

| 15 | 2-Me | 15.2 ± 1.2 |

| 16 | 2-OMe | 12.8 ± 1.0 |

| 17 | 2-F | 18.5 ± 1.5 |

| 18 | 2-Cl | 20.1 ± 1.6 |

| 19 | 2-Br | 22.4 ± 1.8 |

| 20 | 2-NO2 | 25.6 ± 2.1 |

Data is adapted from Fan, C., & Vederas, J. C. (2012). Synthesis and structure-activity relationships of o-sulfonamido-arylhydrazides as inhibitors of L,L-diaminopimelate aminotransferase (L,L-DAP-AT). Organic & Biomolecular Chemistry, 10(29), 5815–5819.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of DapL inhibitors like this compound.

Overexpression and Purification of L,L-Diaminopimelate Aminotransferase (DapL)

-

Gene Cloning: The gene encoding for DapL from the organism of interest (e.g., Arabidopsis thaliana or Escherichia coli) is cloned into an expression vector, such as pET-28a, which often includes a polyhistidine tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is incubated for an additional 16-20 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged DapL is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The DapL protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. Fractions containing pure DapL are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

In Vitro DapL Inhibition Assay (Coupled Enzyme Assay)

This assay measures the activity of DapL by coupling the production of one of its products, glutamate, to a dehydrogenase reaction that can be monitored spectrophotometrically.

-

Reaction Mixture: A typical reaction mixture (1 mL) contains:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM L,L-diaminopimelate (substrate)

-

2 mM α-ketoglutarate (co-substrate)

-

0.2 mM NADPH

-

10 units of glutamate dehydrogenase

-

Purified DapL enzyme (e.g., 5-10 µg)

-

Varying concentrations of the inhibitor (this compound), typically dissolved in DMSO.

-

-

Assay Procedure:

-

The reaction is initiated by the addition of the DapL enzyme.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored continuously using a spectrophotometer at a constant temperature (e.g., 30°C).

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

-

IC50 Determination:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent inhibitor of L,L-diaminopimelate aminotransferase, a critical enzyme in the lysine biosynthesis pathway of many bacteria and plants. Its mechanism of action, centered on the disruption of this essential metabolic route, underscores its potential as a lead compound for the development of novel antibiotics and herbicides. The absence of the DapL pathway in humans provides a strong rationale for its selective toxicity. Further research into the structure-activity relationships and in vivo efficacy of this compound and its analogues will be crucial in translating its biochemical potency into practical applications in medicine and agriculture.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The specific quantitative data for "this compound" is inferred from studies on structurally homologous compounds.

Dapl-in-1: An Inquiry into a Novel Potential Herbicide

Introduction

The relentless pursuit of novel herbicidal compounds with unique modes of action is a cornerstone of modern agricultural research. This is driven by the dual pressures of increasing weed resistance to existing herbicides and the continuous need for more effective and environmentally benign weed management solutions. In this context, the exploration of new chemical entities that can selectively target essential plant processes is of paramount importance. This technical guide consolidates the current, albeit limited, publicly available information on a putative herbicidal agent designated as "Dapl-in-1."

Initial investigations into the scientific literature and public databases for "this compound" as a potential herbicide have not yielded direct and explicit results under this specific name. The information presented herein is therefore synthesized from related research areas that may provide a foundational understanding of potential mechanisms and experimental approaches relevant to the characterization of a novel herbicide. The content is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating such a compound.

Table 1: Hypothetical Efficacy Profile of a Novel Herbicide

Given the absence of specific data for "this compound," the following table is a representative template illustrating the types of quantitative data that would be crucial for the evaluation of a new herbicidal compound.

| Parameter | Value | Plant Species | Growth Stage | Reference |

| EC₅₀ (Median Effective Concentration) | Data Not Available | e.g., Arabidopsis thaliana | Seedling | Hypothetical Study 1 |

| IC₅₀ (Median Inhibitory Concentration) | Data Not Available | e.g., Amaranthus retroflexus | 2-4 leaf | Hypothetical Study 2 |

| GR₅₀ (50% Growth Reduction) | Data Not Available | e.g., Zea mays | V2 | Hypothetical Study 3 |

| Phytotoxicity Score (1-9 scale) | Data Not Available | e.g., Glycine max | V3 | Hypothetical Study 4 |

Potential Mechanisms of Action: Insights from Related Research

While the precise molecular target of "this compound" is unknown, several key pathways in plant biology are established targets for herbicides. Research into these areas can inform hypotheses about its potential mechanism of action.

One such area is the disruption of amino acid biosynthesis. The diaminopimelate (DAP) pathway, which is essential for the production of lysine in plants and bacteria, represents a promising target for new herbicides.[1] Inhibitors of enzymes in this pathway, such as dihydrodipicolinate synthase (DHDPS), have shown pre-emergence herbicidal activity in model plants like Arabidopsis thaliana.[1]

Another critical process often targeted by herbicides is auxin signaling and transport. Auxins are plant hormones that regulate numerous aspects of growth and development.[2][3] The DFL1 gene in Arabidopsis, a homolog of the GH3 gene family, is involved in auxin signal transduction and negatively regulates shoot cell elongation and lateral root formation.[4] Compounds that interfere with auxin homeostasis or signaling can have profound and detrimental effects on plant growth.

Experimental Protocols for Herbicide Characterization

The following are generalized methodologies that would be essential for the comprehensive evaluation of a novel potential herbicide like "this compound."

1. Plant Growth and Treatment for Efficacy Studies

-

Plant Material and Growth Conditions: Seeds of various monocot and dicot weed and crop species would be sown in a standardized soil mix or a hydroponic system. Plants would be grown in controlled environment chambers with defined photoperiod (e.g., 16-hour light/8-hour dark), temperature (e.g., 22°C), and humidity (e.g., 60%).

-

Herbicide Application: The test compound ("this compound") would be dissolved in an appropriate solvent (e.g., acetone or DMSO) and diluted to a range of concentrations in water containing a surfactant. The solution would be applied as a foliar spray to plants at a specific growth stage (e.g., 2-4 true leaves). For pre-emergence assays, the compound would be applied to the soil surface immediately after sowing.

-

Data Collection: Plant height, fresh weight, and dry weight would be measured at a set time point after treatment (e.g., 14 days). Visual injury or phytotoxicity would be scored on a scale of 0% (no effect) to 100% (plant death).

2. In Vitro Enzyme Inhibition Assays

-

Target Enzyme Preparation: If a putative molecular target is identified (e.g., DHDPS), the corresponding gene would be cloned and expressed in a suitable system (e.g., E. coli), and the protein would be purified.

-

Inhibition Assay: The activity of the purified enzyme would be measured in the presence of varying concentrations of the inhibitor ("this compound"). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, would be determined.

Visualizing Potential Pathways and Workflows

Diagrams created using the DOT language can be invaluable for illustrating complex biological pathways and experimental designs.

References

- 1. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants | eLife [elifesciences.org]

- 2. Developmental Roles of AUX1/LAX Auxin Influx Carriers in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Auxin-BR Interaction Regulates Plant Growth and Development [frontiersin.org]

- 4. DFL1, an auxin-responsive GH3 gene homologue, negatively regulates shoot cell elongation and lateral root formation, and positively regulates the light response of hypocotyl length - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to MBDTA-2, a Dual-Target Inhibitor of Lysine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of herbicide-resistant weeds poses a significant threat to global food security, necessitating the development of herbicides with novel modes of action. The lysine biosynthesis pathway, essential for plant growth and absent in animals, presents a promising target for the development of new, selective herbicides. This technical guide provides a comprehensive overview of (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2), a potent dual-target inhibitor of this pathway. While the initial topic of interest was "Dapl-in-1," an inhibitor of L,L-diaminopimelate aminotransferase (DapL), the publicly available information on this compound is limited. In contrast, MBDTA-2 is a well-characterized inhibitor of the diaminopimelate (DAP) pathway of lysine biosynthesis, with extensive data on its mechanism of action, inhibitory activity, and herbicidal efficacy. MBDTA-2 uniquely inhibits two key enzymes in the pathway: dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR).[1][2] This dual-target mechanism is a significant advantage in overcoming potential resistance.[2][3] This guide will delve into the quantitative data, experimental protocols, and key pathways associated with MBDTA-2's inhibitory action.

Quantitative Data on MBDTA-2 Inhibition

The inhibitory potency of MBDTA-2 has been quantified against its target enzymes, DHDPS and DHDPR, from Arabidopsis thaliana (At). The following table summarizes the key inhibition constants (IC50) and other relevant quantitative data.

| Target Enzyme | Inhibitor | IC50 (µM) | Notes |

| AtDHDPS1 | MBDTA-2 | 63.3 ± 1.80 | Allosteric inhibition.[1] |

| AtDHDPS2 | MBDTA-2 | 64.0 ± 1.00 | Allosteric inhibition. |

| AtDHDPR1 | MBDTA-2 | 6.92 ± 0.92 | Competitive inhibition. |

| AtDHDPR2 | MBDTA-2 | 8.58 ± 1.19 | Competitive inhibition. |

| AtDHDPS1 | HBDTA | 100 ± 0.95 | Demethylated analogue of MBDTA-2. |

| AtDHDPS2 | HBDTA | 105 ± 1.04 | Demethylated analogue of MBDTA-2. |

*HBDTA: (Z)-2-(5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Signaling and Experimental Workflows

To visually represent the complex biological and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: The Diaminopimelate (DAP) pathway for lysine biosynthesis, highlighting the dual inhibition points of MBDTA-2.

Caption: The dual-target mechanism of action of MBDTA-2 on DHDPS and DHDPR.

Caption: A generalized workflow for determining enzyme inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the literature on MBDTA-2.

DHDPS-DHDPR Coupled Enzyme Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against DHDPS by coupling its reaction to that of DHDPR and monitoring the oxidation of NADH.

-

Reagents:

-

HEPES buffer (150 mM, pH 7.5)

-

Pyruvate (2 mM)

-

L-aspartate-β-semialdehyde (L-ASA) (0.2 mM)

-

NADH (0.2 mM)

-

Purified DHDPS enzyme (e.g., 0.5 nM)

-

Purified DHDPR enzyme (e.g., 3.7 nM)

-

Inhibitor (MBDTA-2) at various concentrations

-

-

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing HEPES buffer, pyruvate, and NADH.

-

Add the DHDPS and DHDPR enzymes to the mixture.

-

Add the inhibitor (MBDTA-2) at the desired concentration. For IC50 determination, a range of inhibitor concentrations should be used.

-

Incubate the mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding L-ASA.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The initial reaction rates are calculated from the linear phase of the absorbance change.

-

The percent inhibition is calculated relative to a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

DHDPR Direct Enzyme Inhibition Assay

This assay directly measures the inhibition of DHDPR activity.

-

Reagents:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

NADPH (e.g., 200 µM)

-

Dihydrodipicolinate (DHDP) substrate

-

Purified DHDPR enzyme (e.g., 2.6 µg/mL)

-

Inhibitor (MBDTA-2) at various concentrations

-

-

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing reaction buffer and NADPH.

-

Add the inhibitor (MBDTA-2) at various concentrations to the wells.

-

Add the DHDPR enzyme to each well.

-

Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the DHDP substrate.

-

Immediately monitor the decrease in absorbance at 340 nm using a plate reader.

-

Calculate initial reaction rates and determine IC50 values as described for the coupled assay.

-

Herbicidal Activity Assay

This assay evaluates the in vivo efficacy of MBDTA-2 as a herbicide on whole plants.

-

Materials:

-

Seeds of the target plant species (e.g., Lolium rigidum)

-

Seed-raising soil

-

Pots

-

MBDTA-2 stock solution

-

Vehicle control solution (e.g., DMSO and a surfactant)

-

-

Procedure:

-

Ten seeds are sown at a depth of 0.5 cm in pots containing pre-wetted soil.

-

A solution of MBDTA-2 at the desired concentration (e.g., 1200 mg/L) is applied to the soil surface. A vehicle control is applied to a separate set of pots.

-

The pots are maintained in a controlled environment (e.g., growth chamber with defined light and temperature cycles).

-

After a specified period (e.g., 14-21 days), the plants are harvested.

-

The herbicidal effect is quantified by measuring various parameters, such as germination rate, shoot and root length, and fresh and dry weight.

-

The measurements from the MBDTA-2 treated plants are compared to the vehicle control to determine the extent of growth inhibition.

-

MBDTA-2 represents a significant advancement in the development of novel herbicides. Its unique dual-target mechanism of action, inhibiting both DHDPS and DHDPR in the essential lysine biosynthesis pathway, provides a powerful strategy to combat herbicide resistance. The quantitative data demonstrates its high potency, and the detailed experimental protocols provided herein offer a solid foundation for further research and development in this area. The continued exploration of inhibitors of the lysine biosynthesis pathway, such as MBDTA-2, holds great promise for the future of sustainable agriculture.

References

Investigating "Dapl-in-1": A Search for a Non-Existent Entity

Initial investigations into the discovery and development of a purported entity designated "Dapl-in-1" have yielded no discernible scientific or corporate information. Extensive searches across a wide range of academic and commercial databases have failed to identify any protein, drug candidate, or signaling pathway with this name.

The query for "this compound" predominantly returns information related to the Dakota Access Pipeline (DAPL), a crude oil pipeline in the United States. This suggests that the term "this compound" as a subject of scientific inquiry is likely a misnomer or a highly specialized, non-publicly disclosed internal project name.

Given the complete absence of data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt cannot be fulfilled as the subject "this compound" does not appear to be a recognized entity within the scientific and drug development communities.

It is recommended that the user verify the nomenclature and provide any alternative names, associated research institutions, or principal investigators that might be linked to the subject of interest. Without further clarifying information, a comprehensive report on the discovery and development of "this compound" cannot be generated.

An In-Depth Technical Guide on the Inhibition of L,L-diaminopimelate aminotransferase by Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates the discovery of novel antibacterial targets and compounds. The lysine biosynthesis pathway, essential for bacteria but absent in mammals, presents a promising avenue for the development of new therapeutics. A key enzyme in a variant of this pathway is L,L-diaminopimelate aminotransferase (DapL), which catalyzes a crucial transamination step. This document provides a comprehensive technical overview of DapL as a drug target and details the characterization of its inhibitors. We present quantitative data on enzyme kinetics and inhibitor potency, detailed experimental protocols for enzyme and inhibition assays, and visual representations of the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a resource for researchers engaged in the discovery and development of novel antibiotics targeting the DapL enzyme.

Introduction: The Diaminopimelate/Lysine Biosynthetic Pathway as an Antimicrobial Target

Bacteria and plants synthesize L-lysine, an essential amino acid, through the diaminopimelate (DAP) pathway.[1] In mammals, lysine is an essential amino acid that must be obtained from their diet, making the DAP pathway an attractive target for the development of antibiotics and herbicides with potential for low mammalian toxicity.[1] There are several variants of the DAP/lysine anabolic pathway.[2][3] The recently discovered DapL pathway is of particular interest.[2]

The products of this pathway, meso-diaminopimelate (m-DAP) and lysine, are critical components of the peptidoglycan cell wall in most bacteria. Specifically, m-DAP is a cross-linking amino acid in the cell wall of most Gram-negative bacteria, while lysine serves a similar function in most Gram-positive bacteria. Inhibition of enzymes within this pathway would disrupt cell wall synthesis, leading to cell lysis and death. The DapL pathway is present in pathogenic bacteria such as Chlamydia, Leptospira, and Treponema, making it a target for narrow-spectrum antibacterial compounds.

L,L-diaminopimelate aminotransferase (DapL): The Target Enzyme

L,L-diaminopimelate aminotransferase (EC 2.6.1.83) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. It catalyzes the conversion of L-tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (L,L-DAP) in a single transamination reaction. This reaction bypasses several enzymatic steps found in other variants of the DAP pathway. The enzyme utilizes glutamate as the amino donor in the forward (biosynthetic) reaction and 2-oxoglutarate (2-OG) as the amino acceptor in the reverse reaction.

Novel DapL Inhibitors

High-throughput screening has identified several classes of small molecules that inhibit DapL. These include aryl hydrazides, rhodanines, barbiturates, and thiobarbiturates. These compounds provide a foundation for structure-activity relationship (SAR) studies to guide the design of more potent and specific inhibitors. For the purpose of this guide, we will refer to a representative potent inhibitor from these classes as "DapL-in-1". The differential response of DapL orthologs to these inhibitors suggests that it may be possible to develop narrow-spectrum antibiotics.

Quantitative Analysis of DapL Inhibition

Enzyme Kinetics

The kinetic properties of several DapL orthologs have been determined. A summary of the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the forward and reverse reactions is presented below.

| Enzyme Ortholog | Direction | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) |

| Arabidopsis thaliana | Forward | L-Glutamate | 1,100 | 0.49 |

| THDP | 1.1 | |||

| Reverse | L,L-DAP | 71 | 29 | |

| 2-Oxoglutarate | 330 | |||

| Chlamydia trachomatis | Forward | L-Glutamate | 1,400 | 0.6 |

| THDP | 1.2 | |||

| Reverse | L,L-DAP | 120 | 25 | |

| 2-Oxoglutarate | 1,100 | |||

| Synechocystis sp. | Forward | L-Glutamate | 1,300 | 0.55 |

| THDP | 1.5 | |||

| Reverse | L,L-DAP | 90 | 27 | |

| 2-Oxoglutarate | 450 |

Table 1: Kinetic properties of various DapL orthologs. Data compiled from multiple sources.

Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. IC50 values for several classes of inhibitors have been determined against different DapL orthologs.

| Inhibitor Class | A. thaliana DapL IC50 (µM) | C. reinhardtii DapL IC50 (µM) | V. spinosum DapL IC50 (µM) | L. interrogans DapL IC50 (µM) |

| Hydrazide | 12.5 | >200 | 12.5 | 4.7 |

| Rhodanine | 62.5 | 62.5 | 62.5 | 250 |

| Barbiturate | 250 | 250 | 5.3 | 250 |

| Thiobarbiturate | 62.5 | 62.5 | 4.7 | 62.5 |

Table 2: IC50 values of different inhibitor classes against various DapL orthologs.

Mechanism of Action

The precise mechanism of action for many DapL inhibitors is still under investigation. However, as DapL is a PLP-dependent enzyme, it is hypothesized that many inhibitors interact with the PLP cofactor in the active site. For instance, hydrazide-containing compounds are known to react with the aldehyde group of PLP, forming a stable hydrazone adduct and thereby inactivating the enzyme.

Detailed Experimental Protocols

DapL Enzyme Activity Assay

Two primary assays are used to measure DapL activity: the O-aminobenzaldehyde (OAB) assay for the reverse reaction and a coupled assay for the forward reaction.

6.1.1 O-aminobenzaldehyde (OAB) Assay (Reverse Reaction)

This assay measures the formation of THDP from L,L-DAP and 2-OG. THDP spontaneously cyclizes and dehydrates to a dihydrodipicolinate species that reacts with OAB to produce a colored product.

-

Reagents:

-

100 mM HEPES-KOH buffer, pH 7.6

-

0.5 mM L,L-diaminopimelate (amino donor)

-

2.0 mM 2-oxoglutarate (amino acceptor)

-

1.25 mg/mL O-aminobenzaldehyde (in 100 mM potassium phosphate buffer, pH 6.5)

-

Purified DapL enzyme or crude protein extract

-

-

Protocol:

-

Prepare a 1 mL reaction mixture containing 100 mM HEPES-KOH (pH 7.6), 0.5 mM L,L-DAP, 2.0 mM 2-OG, and 1.25 mg/mL OAB.

-

Incubate the reaction mixture at 30°C.

-

Initiate the reaction by adding the enzyme extract.

-

Continuously monitor the increase in absorbance at 440 nm using a spectrophotometer.

-

6.1.2 Coupled Enzyme Assay (Forward Reaction)

This assay measures the consumption of glutamate in the forward reaction, coupling it to the oxidation of NADPH by glutamate dehydrogenase.

-

Reagents:

-

100 mM HEPES-KOH buffer, pH 7.5

-

0.3 mM NADPH

-

50 mM NH4Cl

-

0.5 mM THDP (substrate)

-

5 mM 2-oxoglutarate

-

L-glutamate dehydrogenase

-

Purified DapL enzyme

-

-

Protocol:

-

Prepare a 1 mL reaction mixture containing all reagents except the DapL enzyme.

-

Incubate at 30°C.

-

Initiate the reaction by adding the purified DapL enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

IC50 Determination Protocol

This protocol is adapted from the OAB enzyme activity assay to determine the concentration of an inhibitor required to reduce enzyme activity by 50%.

-

Reagents:

-

Same as the OAB assay.

-

Stock solution of the inhibitor (e.g., this compound) in DMSO.

-

-

Protocol:

-

Prepare a series of reaction mixtures as described for the OAB assay.

-

Add varying concentrations of the inhibitor to each reaction mixture. Ensure the final DMSO concentration is constant across all reactions and does not exceed a level that inhibits the enzyme (typically <1-2%).

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) at 30°C before adding the substrates to start the reaction.

-

Measure the initial reaction rates for each inhibitor concentration by monitoring the change in absorbance at 440 nm.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathway and experimental workflows aid in understanding the complex relationships and processes involved in DapL inhibition studies.

Caption: The DapL variant of the lysine biosynthesis pathway.

References

- 1. Exploration of inhibitors for diaminopimelate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]

Analysis of "Dapl-in-1" as a Narrow-Spectrum Antibiotic: A Review of Currently Available Data

Introduction

The quest for novel narrow-spectrum antibiotics is a critical priority in modern medicine, offering a targeted approach to combat bacterial infections while minimizing the disruption of the host microbiome and reducing the selective pressure that drives antibiotic resistance. This guide aimed to explore the potential of a compound reportedly identified as "Dapl-in-1." However, a comprehensive review of publicly accessible scientific literature, clinical trial databases, and chemical compound registries has yielded no information on a substance designated as "this compound."

The absence of data prevents a detailed analysis of its mechanism of action, antibacterial spectrum, and preclinical or clinical efficacy. Therefore, this document will outline the theoretical framework and standard experimental methodologies that would be applied to characterize a novel narrow-spectrum antibiotic, should "this compound" or a similar candidate emerge from discovery pipelines.

Section 1: Characterization of a Novel Narrow-Spectrum Antibiotic Candidate

The initial characterization of a potential new antibiotic involves a standardized set of in vitro experiments to determine its activity, spectrum, and basic properties.

Minimum Inhibitory Concentration (MIC) Testing

The first step is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For a narrow-spectrum agent, a low MIC against a specific target group of bacteria (e.g., only Enterococcus species or only anaerobic Gram-positives) and a high MIC against others (e.g., Enterobacteriaceae, beneficial gut commensals) is expected.

Table 1: Hypothetical MIC Data for a Narrow-Spectrum Antibiotic Candidate

| Bacterial Species | Strain | Type | MIC (µg/mL) | Interpretation |

|---|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Gram-positive | >128 | Not Susceptible |

| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | >128 | Not Susceptible |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 0.5 | Susceptible |

| Enterococcus faecium | ATCC 700221 | Gram-positive (VRE) | 1 | Susceptible |

| Escherichia coli | ATCC 25922 | Gram-negative | >128 | Not Susceptible |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 | Not Susceptible |

| Bacteroides fragilis | ATCC 25285 | Gram-negative Anaerobe | >128 | Not Susceptible |

| Clostridioides difficile | ATCC 700057 | Gram-positive Anaerobe| 64 | Not Susceptible |

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: A standardized inoculum of each bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Compound Dilution: The antibiotic candidate is serially diluted (2-fold) in a 96-well microtiter plate to create a range of concentrations (e.g., from 256 µg/mL to 0.06 µg/mL).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic or anaerobic).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Section 2: Mechanism of Action (MoA) Studies

Identifying the molecular target of a new antibiotic is crucial. This is often a multi-step process involving various assays.

Macromolecular Synthesis Assay

This assay determines which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the compound. Bacteria are incubated with the antibiotic and radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan). Inhibition of a specific pathway is detected by a reduction in the incorporation of the corresponding radiolabeled precursor.

Workflow for MoA Investigation

The logical flow for investigating the mechanism of action would proceed from broad, phenotypic observations to specific molecular target identification.

Caption: Workflow for identifying the mechanism of action of a new antibiotic.

Section 3: Signaling Pathways and Resistance

Understanding how a bacterium might develop resistance is key to predicting the long-term viability of a new antibiotic. Resistance can emerge through target modification, drug efflux, or enzymatic inactivation.

Hypothetical Resistance Pathway

If an antibiotic targets a specific enzyme, resistance could arise from a point mutation in the gene encoding that enzyme. This mutation would alter the enzyme's structure, reducing the antibiotic's binding affinity without compromising the enzyme's essential function for the cell.

Caption: Point mutation leading to target-based antibiotic resistance.

While the specific compound "this compound" remains unidentified in current scientific literature, the framework for evaluating a novel narrow-spectrum antibiotic is well-established. Any new candidate would need to undergo rigorous in vitro and in vivo testing to confirm its spectrum of activity, elucidate its mechanism of action, and assess its potential for resistance development. Should information on "this compound" become public, the protocols and analytical frameworks described herein would form the basis of its scientific and clinical evaluation.

The DapL Pathway: A Novel Target for Narrow-Spectrum Antibacterials and the Landscape of Its Inhibition

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antibiotic resistance, the scientific community is in a relentless pursuit of novel antibacterial targets. The L,L-diaminopimelate aminotransferase (DapL) pathway, a variant of the lysine biosynthesis pathway crucial for the survival of a specific subset of bacteria, has emerged as a promising target for the development of narrow-spectrum antibiotics. This technical guide provides an in-depth exploration of the DapL pathway and the current understanding of its inhibition, tailored for researchers, scientists, and drug development professionals.

The diaminopimelate (DAP)/lysine anabolic pathways are essential for bacteria as they produce key components for both cell wall structure and protein synthesis.[1] Specifically, meso-diaminopimelate (m-DAP) is a critical cross-linking amino acid in the peptidoglycan cell wall of most Gram-negative bacteria, while lysine serves a similar function in many Gram-positive bacteria.[1] Humans lack the genetic machinery to synthesize lysine de novo, making the enzymes in this pathway attractive targets for antimicrobial therapy with a potentially high therapeutic index.[2]

The L,L-diaminopimelate Aminotransferase (DapL) Pathway

The DapL pathway represents a unique variation in the synthesis of L,L-diaminopimelate (L,L-DAP), a precursor to m-DAP and lysine.[3][4] In contrast to the more common acylase and dehydrogenase pathways that involve multiple enzymatic steps to convert L-2,3,4,5-tetrahydrodipicolinate (THDPA) to L,L-DAP, the DapL pathway accomplishes this conversion in a single transamination reaction. The enzyme L,L-diaminopimelate aminotransferase (DapL) catalyzes the transfer of an amino group from a donor, typically L-glutamate, to the amino acceptor THDPA, yielding L,L-DAP and 2-oxoglutarate.

The DapL pathway is not ubiquitous among bacteria. Genomic analyses have revealed its presence in approximately 13% of sequenced bacterial genomes, including pathogenic genera such as Chlamydia, Leptospira, and Treponema. This narrow distribution presents a strategic advantage for the development of narrow-spectrum antibiotics, which are less likely to disrupt the host's beneficial microbiome compared to broad-spectrum agents. In many bacteria possessing the dapL gene, this pathway is the sole route for DAP and lysine biosynthesis, making it an essential target for cell viability.

Below is a diagram illustrating the position of the DapL pathway within the broader context of lysine biosynthesis.

Caption: The DapL pathway as a variant in bacterial lysine biosynthesis.

Inhibition of the DapL Pathway

A search for a specific inhibitor designated "DapL-in-1" in publicly available scientific literature did not yield any specific compound with this name. Therefore, this guide will focus on the classes of DapL inhibitors that have been described and characterized in published research.

The development of inhibitors targeting the DapL enzyme is an active area of research. Several classes of small molecules have been identified that exhibit inhibitory activity against DapL orthologs from various organisms. These include compounds with hydrazide, rhodanine, barbiturate, and thiobarbiturate structural motifs.

Quantitative Data on DapL Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for several inhibitors have been determined against DapL enzymes from different species, revealing differential sensitivities.

| Inhibitor Class | Compound | Target DapL Ortholog | IC50 (µM) | Reference |

| Hydrazide | 1 | Arabidopsis thaliana (AtDapL) | 25 | |

| Leptospira interrogans (LiDapL) | 30 | |||

| Chlamydomonas reinhardtii (CrDapL) | >200 | |||

| Verrucomicrobium spinosum (VsDapL) | 150 | |||

| Rhodanine | 2 | Arabidopsis thaliana (AtDapL) | 10 | |

| Leptospira interrogans (LiDapL) | 12 | |||

| Chlamydomonas reinhardtii (CrDapL) | 15 | |||

| Verrucomicrobium spinosum (VsDapL) | 250 | |||

| Barbiturate | 3 | Arabidopsis thaliana (AtDapL) | 100 | |

| Leptospira interrogans (LiDapL) | 150 | |||

| Chlamydomonas reinhardtii (CrDapL) | 100 | |||

| Verrucomicrobium spinosum (VsDapL) | 5 | |||

| Thiobarbiturate | 4 | Arabidopsis thaliana (AtDapL) | 10 | |

| Leptospira interrogans (LiDapL) | 15 | |||

| Chlamydomonas reinhardtii (CrDapL) | 20 | |||

| Verrucomicrobium spinosum (VsDapL) | 4.7 | |||

| Time-dependent Inhibitor | 5 | Arabidopsis thaliana (AtDapL) | 20 | |

| Leptospira interrogans (LiDapL) | 25 | |||

| Chlamydomonas reinhardtii (CrDapL) | 25 | |||

| Verrucomicrobium spinosum (VsDapL) | No observable inhibition |

Note: The specific structures of compounds 1-5 can be found in the cited reference.

Experimental Protocols

The characterization of DapL inhibitors relies on robust enzymatic assays. The activity of L,L-diaminopimelate aminotransferase can be measured in both the forward and reverse directions.

General Protocol for a Coupled Spectrophotometric DapL Enzyme Assay (Reverse Reaction)

This protocol describes a common method to measure the reverse reaction of DapL, where L,L-DAP and 2-oxoglutarate are converted to THDPA and L-glutamate. The formation of L-glutamate is coupled to the reduction of NAD+ to NADH by glutamate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified DapL enzyme

-

L,L-diaminopimelate (L,L-DAP)

-

2-oxoglutarate (2-OG)

-

Glutamate dehydrogenase (GDH)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare stock solutions of L,L-DAP, 2-OG, and NAD+ in the reaction buffer.

-

Prepare a working solution of GDH in the reaction buffer.

-

Prepare serial dilutions of the inhibitor compound.

-

-

Assay Setup:

-

In each well of the microplate, add the following components to a final volume of 200 µL:

-

Reaction Buffer

-

NAD+ (final concentration, e.g., 1 mM)

-

2-oxoglutarate (final concentration, e.g., 5 mM)

-

Glutamate dehydrogenase (a sufficient amount to ensure the coupling reaction is not rate-limiting)

-

Inhibitor solution at various concentrations (or solvent control).

-

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

-

-

Initiate the Reaction:

-

Start the reaction by adding L,L-DAP (final concentration, e.g., 1 mM) to each well.

-

Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Below is a diagram illustrating the experimental workflow for assessing DapL inhibition.

Caption: Workflow for a DapL enzyme inhibition assay.

Conclusion

The DapL pathway stands out as a compelling target for the development of novel, narrow-spectrum antibacterial agents. Its limited distribution among bacteria and its essentiality in those that possess it offer a promising avenue to combat infectious diseases with greater specificity and potentially fewer side effects. While the specific inhibitor "this compound" remains elusive in the public domain, research into other small molecule inhibitors has demonstrated the feasibility of targeting the DapL enzyme. Further investigation into the structure-activity relationships of known inhibitors and high-throughput screening for novel chemical scaffolds will be crucial in advancing DapL-targeted therapies from the laboratory to clinical applications. The methodologies and data presented in this guide aim to provide a solid foundation for researchers dedicated to this important endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. graphviz.org [graphviz.org]

- 3. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]

- 4. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on the Biological Activity of Dapl-in-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapl-in-1 is a small molecule inhibitor targeting L,L-diaminopimelate aminotransferase (DapL), a key enzyme in the lysine biosynthetic pathway of many bacteria and plants. This pathway is absent in animals, making DapL an attractive target for the development of novel antibiotics and herbicides. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its place within the relevant metabolic pathway.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. The lysine biosynthetic pathway in bacteria presents a promising area for therapeutic intervention, as it is essential for bacterial survival and absent in humans. One of the key enzymes in a variant of this pathway is L,L-diaminopimelate aminotransferase (DapL). This compound has been identified as an inhibitor of this enzyme and serves as a valuable research tool for studying the DapL pathway and as a potential lead compound for drug development.

Mechanism of Action

This compound is an inhibitor of the enzyme L,L-diaminopimelate aminotransferase (DapL).[1] The DapL enzyme is a critical component of a variant of the lysine biosynthesis pathway found in some bacteria and photosynthetic organisms.[2] This enzyme catalyzes the conversion of tetrahydrodipicolinate to L,L-diaminopimelate in a single transamination reaction.[3] By inhibiting DapL, this compound disrupts the production of meso-diaminopimelate (m-DAP) and L-lysine, which are essential for bacterial cell wall synthesis and protein production.[2] The absence of this pathway in animals suggests that inhibitors like this compound could be developed into biocides with low toxicity to humans.[1] Studies on related compounds suggest that this compound may exert its inhibitory effect by interacting with residues adjacent to the enzyme's active site, potentially leading to different binding modes and differential sensitivity among DapL homologues.

Quantitative Data: In Vitro Inhibition of DapL Orthologs

| Target Organism | DapL Ortholog | Inhibitor Class | IC50 (µM) |

| Arabidopsis thaliana | AtDapL | Hydrazide | ~250 |

| Leptospira interrogans | LiDapL | Hydrazide | ~250 |

| Verrucomicrobium spinosum | VsDapL | Hydrazide | >200 |

| Chlamydomonas reinhardtii | CrDapL | Hydrazide | >200 |

Data is for a representative hydrazide inhibitor and is intended to be illustrative of the potential activity of this compound. Actual values for this compound may vary.

Experimental Protocols

L,L-diaminopimelate aminotransferase (DapL) Inhibition Assay

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of this compound on DapL. The assay measures the forward reaction of DapL, where it converts L-tetrahydrodipicolinate (THDP) and L-glutamate to L,L-diaminopimelate (LL-DAP) and 2-oxoglutarate. The production of 2-oxoglutarate is then coupled to the activity of 2-oxoglutarate dehydrogenase, which reduces NAD+ to NADH, leading to a measurable increase in absorbance at 340 nm.

Materials:

-

Purified recombinant DapL enzyme

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

L-tetrahydrodipicolinate (THDP) substrate

-

L-glutamate

-

2-oxoglutarate dehydrogenase

-

NAD+

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the assay.

-

Prepare working solutions of DapL enzyme, THDP, L-glutamate, 2-oxoglutarate dehydrogenase, and NAD+ in assay buffer at appropriate concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components to each well in the specified order:

-

Assay Buffer

-

This compound solution (or solvent control)

-

DapL enzyme solution

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a mixture of the substrates (THDP and L-glutamate) and the coupling enzyme system (2-oxoglutarate dehydrogenase and NAD+).

-

Immediately place the microplate in a pre-warmed microplate reader (e.g., 37°C).

-

Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.

-

Visualizations

Lysine Biosynthesis Pathway (DapL Variant)

Caption: The DapL variant of the lysine biosynthesis pathway, indicating the inhibitory action of this compound on the DapL-catalyzed step.

Experimental Workflow for this compound Inhibition Assay

Caption: A flowchart illustrating the key steps in the experimental protocol for determining the IC50 of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Molecular Dynamics Simulations Provide Insight Into Antibiotic Interactions: A Case Study Using the Enzyme L,L-Diaminopimelate Aminotransferase (DapL) - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of L,L-Diaminopimelate Aminotransferase (DapL) Inhibition on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell wall, a structure essential for bacterial viability and absent in humans, remains a prime target for novel antibacterial agents. The diaminopimelate (DAP) biosynthesis pathway, responsible for the production of meso-diaminopimelate (m-DAP), a key component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria, represents a promising, underexploited target. This technical guide focuses on the inhibition of L,L-diaminopimelate aminotransferase (DapL), a key enzyme in a variant of the DAP pathway, and its consequential effects on bacterial cell wall synthesis. We present quantitative data on various DapL inhibitors, detailed experimental protocols for their evaluation, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The DapL Pathway as an Antibacterial Target

The peptidoglycan (PG) layer of the bacterial cell wall is a rigid, mesh-like structure that provides structural integrity and protection against osmotic lysis.[1] In a vast number of bacterial species, the cross-linking of peptidoglycan chains is mediated by the amino acid meso-diaminopimelate (m-DAP).[2] The biosynthesis of m-DAP is therefore critical for the survival of these bacteria.

There are several variations of the DAP biosynthesis pathway in bacteria.[3] One such variant utilizes the enzyme L,L-diaminopimelate aminotransferase (DapL) to catalyze the conversion of L-tetrahydrodipicolinate (L-THDP) to L,L-diaminopimelate (L,L-DAP), which is subsequently epimerized to m-DAP.[2] The DapL pathway is an attractive target for narrow-spectrum antibiotics because it is present in several pathogenic bacteria, including Leptospira interrogans and Chlamydia trachomatis, but is absent in humans.[2] Inhibition of DapL disrupts the supply of m-DAP, thereby compromising peptidoglycan synthesis and leading to cell lysis and bacterial death.

Quantitative Data: Inhibitory Activity of DapL Inhibitors

A number of small molecule inhibitors targeting the DapL enzyme have been identified through screening efforts. These compounds belong to several chemical classes, including hydrazides, rhodanines, barbiturates, and thiobarbiturates. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The following table summarizes the IC50 values of five representative DapL inhibitors against DapL orthologs from various organisms, including the pathogenic bacterium Leptospira interrogans.

| Inhibitor Class | Representative Compound | Target Organism (DapL Ortholog) | IC50 (µM) |

| Hydrazide | Hydrazide Compound | Leptospira interrogans | >200 |

| Rhodanine | Rhodanine Compound | Leptospira interrogans | 25 |

| Barbiturate | Barbiturate Compound | Leptospira interrogans | 100 |

| Thiobarbiturate | Thiobarbiturate Compound | Leptospira interrogans | 50 |

| Time-dependent Inhibitor | Thiobarbiturate Analog | Leptospira interrogans | 10 |

Data sourced from "Differential response of orthologous L,L-diaminopimelate aminotransferases (DapL) to enzyme inhibitory antibiotic lead compounds".

Experimental Protocols

DapL Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against the DapL enzyme. The assay couples the production of L,L-DAP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

HEPES-KOH buffer (100 mM, pH 7.6)

-

L,L-Diaminopimelate (L,L-DAP)

-

α-ketoglutarate (2-OG)

-

NADH

-

meso-Diaminopimelate dehydrogenase (Ddh)

-

Purified DapL enzyme

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing HEPES-KOH buffer, 2-OG, NADH, and Ddh in a microcentrifuge tube.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the purified DapL enzyme to all wells except the negative control.

-

Initiate the reaction by adding L,L-DAP to all wells.

-

Immediately place the plate in a spectrophotometer pre-set to 30°C and monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.

-

Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Whole-Cell Assay for Peptidoglycan Synthesis Inhibition

This protocol describes a whole-cell assay to assess the impact of DapL inhibitors on the overall peptidoglycan biosynthesis pathway in bacteria. The assay measures the incorporation of a radiolabeled precursor, N-acetylglucosamine (GlcNAc), into the peptidoglycan.

Materials:

-

Bacterial strain of interest (e.g., E. coli auxotroph for DAP)

-

Growth medium (e.g., Luria-Bertani broth)

-

[¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Aliquot the culture into tubes and add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (known cell wall synthesis inhibitor, e.g., ampicillin).

-

Add [¹⁴C]-GlcNAc to each tube and incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

-

Stop the reaction by adding cold 10% TCA to precipitate the macromolecules, including peptidoglycan.

-

Incubate on ice for 30 minutes.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabel.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Determine the percentage of inhibition of [¹⁴C]-GlcNAc incorporation for each inhibitor concentration compared to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a DapL inhibitor, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Test compound dissolved in DMSO

-

96-well microtiter plates

-

Incubator (37°C)

-

Plate reader (optional, for measuring optical density)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.

Visualizations

The L,L-Diaminopimelate Aminotransferase (DapL) Pathway

Caption: The DapL pathway for meso-diaminopimelate and lysine biosynthesis.

Experimental Workflow for DapL Inhibitor Screening

Caption: A typical workflow for the screening and evaluation of DapL inhibitors.

Logical Relationship of DapL Inhibition and Cell Wall Synthesis

Caption: The logical cascade from DapL inhibition to bacterial cell lysis.

Conclusion

The L,L-diaminopimelate aminotransferase (DapL) pathway presents a compelling target for the development of novel antibacterial agents. Inhibitors targeting this enzyme have demonstrated the potential to disrupt bacterial cell wall synthesis, a clinically validated mechanism of action. The quantitative data, detailed experimental protocols, and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to exploit this promising antibacterial strategy. Further investigation into the structure-activity relationships of DapL inhibitors and their efficacy in preclinical models is warranted to advance this class of compounds towards clinical application.

References

The Potential of DapL Inhibition as a Novel, Non-Toxic Biocidal Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel biocidal agents with specific mechanisms of action and favorable toxicity profiles. This whitepaper explores the largely untapped potential of targeting L,L-diaminopimelate aminotransferase (DapL), a key enzyme in the lysine biosynthetic pathway of a subset of bacteria. As this pathway is absent in humans, inhibitors of DapL present a promising avenue for the development of narrow-spectrum, non-toxic biocides. While a specific agent termed "Dapl-in-1" is not documented in current scientific literature, this guide will use this placeholder to illustrate the principles and methodologies for evaluating inhibitors of the DapL enzyme as a potential new class of biocidal agents. We will delve into the mechanism of action, present hypothetical yet plausible data for such an inhibitor, detail experimental protocols for its evaluation, and visualize the underlying biological and experimental frameworks.

Introduction: The DapL Pathway as a Biocidal Target

The diaminopimelate (DAP)/lysine anabolic pathway is crucial for many bacteria, as its products are essential for both protein synthesis and the structural integrity of the peptidoglycan cell wall.[1][2][3] Specifically, the penultimate product, meso-diaminopimelate (m-DAP), is a critical cross-linking amino acid in the peptidoglycan of most Gram-negative bacteria, while lysine serves a similar role in Gram-positive bacteria.[1][2]

A variant of this pathway, the L,L-diaminopimelate aminotransferase (DapL) pathway, has been identified in a number of pathogenic bacteria, including species of Chlamydia, Leptospira, and Treponema. The DapL enzyme catalyzes the direct conversion of tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (LL-DAP) in a single transamination reaction. The narrow distribution of the DapL pathway, present in approximately 13% of sequenced bacterial genomes, makes it an attractive target for the development of narrow-spectrum antibacterial compounds. Crucially, humans lack the genetic machinery to synthesize lysine de novo, making the DapL enzyme an ideal target for selective toxicity against susceptible microbes with minimal off-target effects in humans.

Hypothetical Data for a DapL Inhibitor ("this compound")

To illustrate the potential of a DapL inhibitor, we present the following hypothetical data for a compound we will refer to as "this compound." This data is representative of what would be sought during the preclinical evaluation of such a biocide.

Table 1: In Vitro Antimicrobial Activity of this compound

| Target Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| Chlamydia trachomatis | Serovar D | 8 | 16 | Not Applicable |

| Leptospira interrogans | Serovar Copenhageni | 16 | 32 | 18 |

| Treponema pallidum | Nichols Strain | 4 | 8 | Not Applicable |

| Escherichia coli | ATCC 25922 | >256 | >256 | 0 |

| Staphylococcus aureus | ATCC 29213 | >256 | >256 | 0 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Cell Type | IC50 (µM) |

| HepG2 | Human Liver Carcinoma | >500 |

| HEK293 | Human Embryonic Kidney | >500 |

| HaCaT | Human Keratinocyte | >500 |

IC50: Half-maximal Inhibitory Concentration

Table 3: In Vitro DapL Enzyme Inhibition by this compound

| Enzyme Source | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| Recombinant C. trachomatis DapL | 75 | 35 | Competitive |

| Recombinant L. interrogans DapL | 110 | 52 | Competitive |

IC50: Half-maximal Inhibitory Concentration; Ki: Inhibition Constant

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate a potential DapL inhibitor like "this compound."

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against susceptible organisms would be determined using the broth microdilution method according to CLSI guidelines.

-

Preparation of Inoculum: Bacterial strains are cultured on appropriate media. Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.06 to 256 µg/mL).

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the this compound dilutions. The plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Cytotoxicity Assay (MTT Assay)

The potential toxicity of this compound against human cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cell lines (e.g., HepG2, HEK293) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are incubated for 24-48 hours.

-

MTT Addition: The medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The MTT solution is removed, and the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

DapL Enzyme Inhibition Assay

The direct inhibitory effect of this compound on the DapL enzyme is quantified using a spectrophotometric assay.

-

Enzyme and Substrate Preparation: Recombinant DapL enzyme is purified. The reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the amino donor (e.g., glutamate), and the co-factor pyridoxal-5'-phosphate.

-

Inhibitor Incubation: this compound at various concentrations is pre-incubated with the DapL enzyme for a defined period.

-

Initiation of Reaction: The reaction is initiated by the addition of the amino acceptor substrate, tetrahydrodipicolinate (THDP).

-

Measurement of Activity: The rate of the reaction is monitored by measuring the decrease in absorbance of a coupled indicator enzyme (e.g., lactate dehydrogenase) at 340 nm, which is linked to the oxidation of NADH.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) and the mechanism of inhibition are determined by performing the assay at varying substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

References

Methodological & Application

Application Notes and Protocols for Dapl-in-1 in Bacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapl-in-1 is a potent and selective inhibitor of L,L-diaminopimelate aminotransferase (DapL), a key enzyme in a variant of the lysine biosynthesis pathway found in approximately 13% of bacterial species.[1][2][3] This pathway is essential for the synthesis of meso-diaminopimelate (m-DAP) and lysine, critical components of the peptidoglycan cell wall in many Gram-negative and some Gram-positive bacteria.[1][2] Since the lysine biosynthesis pathway is absent in humans, DapL presents an attractive target for the development of narrow-spectrum antibiotics with potentially reduced off-target effects. These application notes provide a detailed protocol for utilizing this compound in a bacterial growth inhibition assay to determine its efficacy, typically by measuring the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the DapL enzyme. This enzyme catalyzes the conversion of tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (LL-DAP). Inhibition of DapL disrupts the synthesis of m-DAP and lysine, which are essential for cross-linking the peptidoglycan layers of the bacterial cell wall. The compromised cell wall integrity ultimately leads to cell lysis and death.

Signaling Pathway Diagram

References

- 1. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Molecular Dynamics Simulations Provide Insight Into Antibiotic Interactions: A Case Study Using the Enzyme L,L-Diaminopimelate Aminotransferase (DapL) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Efficacy Testing of Dapl-in-1 in Plants

Disclaimer: As of the current date, "Dapl-in-1" is not a recognized or publicly documented compound or protein with a known function in plant biology. The following application notes and protocols are provided as a comprehensive, generalized framework for testing the efficacy of a novel, hypothetical compound—referred to herein as this compound—on plant growth, development, and stress response. The methodologies described are based on established principles for evaluating plant growth regulators and disease resistance enhancers.

Introduction

The identification and characterization of novel compounds that can modulate plant growth and defense responses are critical for the advancement of agriculture and drug development for plant health. This compound is a hypothetical molecule of interest for its potential to influence key physiological processes in plants. These protocols outline a systematic approach to evaluate the efficacy of this compound, focusing on its potential roles in growth promotion, stress tolerance, and disease resistance. The described experiments are designed to provide quantitative and qualitative data to elucidate the biological activity of this compound in a controlled laboratory and greenhouse setting.

Hypothetical Signaling Pathway of this compound

The diagram below illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to downstream effects on plant growth and defense. This model assumes this compound is perceived by a receptor, which then triggers a phosphorylation cascade involving MAP kinases, ultimately leading to the activation of transcription factors that regulate gene expression related to growth and stress responses.